molecular formula C18H22BNO4 B581079 Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate CAS No. 1256360-11-8

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

Cat. No.: B581079
CAS No.: 1256360-11-8
M. Wt: 327.187
InChI Key: MHUYEVSKFAMONG-UHFFFAOYSA-N
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Description

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a complex organic compound featuring a pyrrole ring substituted with a benzyl ester and a boronate ester

Mechanism of Action

Target of Action

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile, transferring the organic group from boron to palladium during the transmetalation step . This is a key step in the formation of the new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic esters participate are widely used in the synthesis of various biologically active compounds . Therefore, the impact on biochemical pathways would largely depend on the specific compound being synthesized.

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for creating complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The efficacy and stability of this compound, like many boronic esters, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst . Additionally, the reaction is often performed in a polar solvent, such as water or an alcohol . The reaction conditions, including temperature and pH, can also impact the reaction’s efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Boronate Ester: The boronate ester group is introduced through a borylation reaction, often using bis(pinacolato)diboron in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the pyrrole ring with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Suzuki-Miyaura reactions often employ palladium catalysts and bases like potassium carbonate (K₂CO₃).

Major Products:

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-methanol.

    Substitution: Various aryl or vinyl-substituted pyrrole derivatives.

Chemistry:

    Building Block: Used as a precursor in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology:

    Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry:

    Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic properties.

Comparison with Similar Compounds

    Phenylboronic Acid: Another boronate ester, commonly used in Suzuki-Miyaura reactions.

    Pinacolborane: A simpler boronate ester used in hydroboration reactions.

    Benzyl Pyrrole-1-carboxylate: Lacks the boronate ester group but shares the pyrrole and benzyl ester functionalities.

Uniqueness: Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is unique due to the combination of its boronate ester and pyrrole functionalities, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.

Properties

IUPAC Name

benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)15-10-11-20(12-15)16(21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUYEVSKFAMONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801115044
Record name 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-11-8
Record name 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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